

The Structure-Activity Relationship of Neoprzewaquinone A: A Foundation for Derivative Development

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Compound of Interest

Compound Name: Neoprzewaquinone A

Cat. No.: B10828235

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A comprehensive guide for researchers, scientists, and drug development professionals on the biological activity of **Neoprzewaquinone A**, establishing a baseline for future structure-activity relationship (SAR) studies of its derivatives.

Neoprzewaquinone A (NEO), a phenanthrenequinone isolated from *Salvia miltiorrhiza*, has emerged as a promising natural product with potent anti-cancer and smooth muscle relaxation properties.^{[1][2]} This guide summarizes the current understanding of NEO's biological activity, its mechanism of action, and provides detailed experimental protocols to facilitate further research into the development of its derivatives with enhanced therapeutic potential. While comprehensive SAR studies on a series of NEO derivatives are not yet publicly available, this document serves as a foundational reference, presenting the key performance data of the parent compound as a benchmark for future comparative evaluations.

Performance and Biological Activity of Neoprzewaquinone A

Neoprzewaquinone A has demonstrated significant inhibitory effects against various cancer cell lines, with a particularly pronounced activity against triple-negative breast cancer. Its primary mechanism of action involves the selective inhibition of PIM1 kinase, a key enzyme in cell survival and proliferation pathways.^{[1][2]}

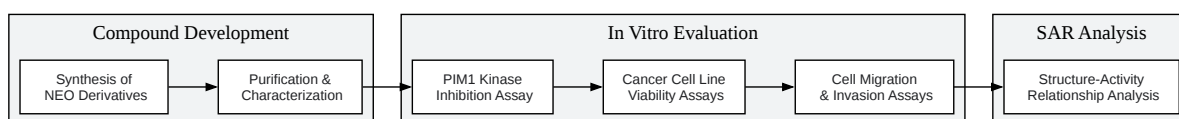
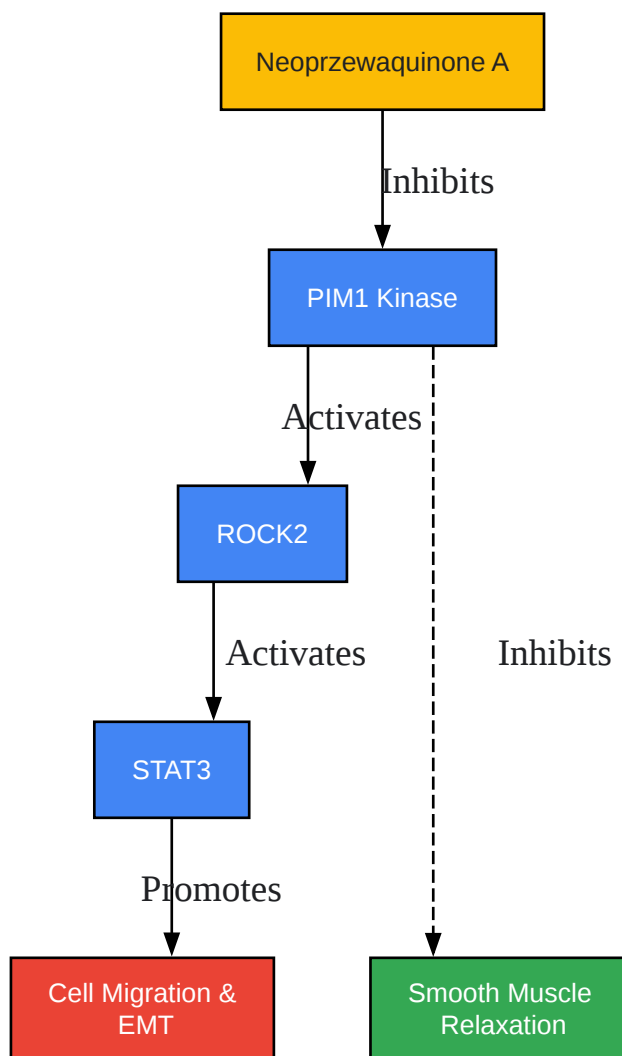
Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of **Neoprzewaquinone A** against a panel of human cancer cell lines, providing a quantitative baseline for its anti-proliferative activity. For comparison, data for SGI-1776, a known PIM1 inhibitor, is also included.^[2]

Compound	MDA-MB-231 (Breast) IC50 (μM)	MCF-7 (Breast) IC50 (μM)	B16-F10 (Melanoma) IC50 (μM)	HepG2 (Liver) IC50 (μM)	A549 (Lung) IC50 (μM)	Hela (Cervical) IC50 (μM)	PIM1 Kinase IC50 (μM)
Neoprzewaquinone A	4.69 ± 0.38	>10	>10	8.85 ± 0.76	7.94 ± 0.63	7.12 ± 0.55	0.56
SGI-1776	5.12 ± 0.41	>10	>10	>10	>10	>10	Not Reported

Signaling Pathway and Proposed Research Workflow

The inhibitory action of **Neoprzewaquinone A** on PIM1 kinase disrupts the downstream ROCK2/STAT3 signaling pathway, which is crucial for cancer cell migration and smooth muscle contraction.^{[1][2]} Understanding this pathway is fundamental for designing derivatives with potentially enhanced or more specific activity.



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References

- 1. researchgate.net [researchgate.net]
- 2. Neoprzewaquinone A Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
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